2-Amino-5-bromo-3-methylbenzamide
Description
2-Amino-5-bromo-3-methylbenzamide is a benzamide derivative featuring a benzene ring substituted with an amino group (-NH₂) at position 2, a bromine atom at position 5, and a methyl group (-CH₃) at position 3. Its molecular formula is C₈H₈BrN₂O, with a molecular weight of 243.07 g/mol (calculated). This compound serves as a key intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic frameworks like quinazolinones, which are prevalent in drug discovery . The primary amide group (-CONH₂) enhances polarity, influencing solubility in polar solvents, while the bromine and methyl groups contribute to steric and electronic effects critical for reactivity and target binding .
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-amino-5-bromo-3-methylbenzamide |
InChI |
InChI=1S/C8H9BrN2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12) |
InChI Key |
QSMADVLNDNZABL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between 2-amino-5-bromo-3-methylbenzamide and its analogs:
Contradictions and Limitations
- Synthesis Routes: describes bromination methods for 2-amino-5-bromo-3-methylbenzoic acid, which could theoretically be converted to the target amide. However, direct evidence for this pathway is lacking, requiring validation .
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